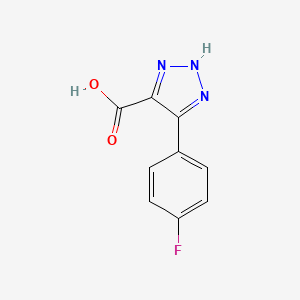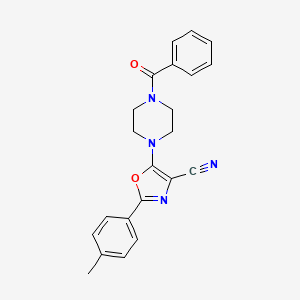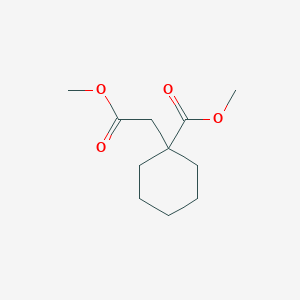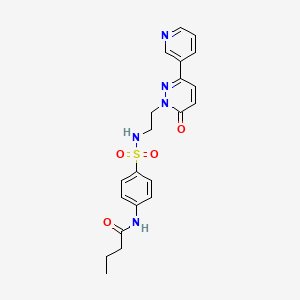
(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you’re asking about might have different properties .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s hard to provide a detailed analysis of its chemical reactions. The reactivity of the compound would depend on its specific structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Antibacterial Properties: Research has demonstrated the synthesis of derivatives from quinoline compounds, which exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized through reactions involving quinolinone or quinoline derivatives, potentially including compounds similar to "(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate" (Asghari, Ramezani, & Mohseni, 2014). These findings suggest that modifications to the quinoline core can lead to variations in antibacterial efficacy.
Material Science and Chemical Synthesis
- Synthesis of Coumarins and Quinolinones: Another application involves the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones, which are important in material science for their photophysical properties. Such syntheses have been facilitated by reactions involving halocarboxylic acid esters and tellurium-triggered cyclizations (Dittmer, Li, & Avilov, 2005).
Spectroscopic Characterization and Thermal Studies
- Metal Complexes of 8-Hydroxyquinoline Derivatives: The synthesis and characterization of metal complexes derived from 8-hydroxyquinoline, which may include structures similar to the subject compound, have shown importance in understanding the coordination chemistry and potential applications of these complexes in catalysis and material science (Patel & Patel, 2017).
Advanced Chemical Properties
- Nonlinear Optical Properties: Detailed chemical studies on quinoline derivatives have also explored their electronic structure, electronic absorption spectra, and nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics (Halim & Ibrahim, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJRFINNAOOGF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)